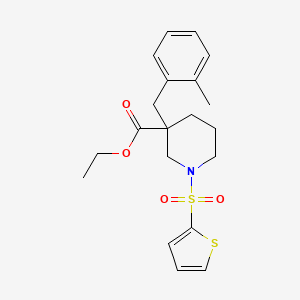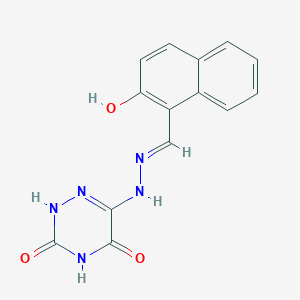
ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate, also known as EMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMT is a piperidine derivative that has been synthesized using different methods.
作用機序
The exact mechanism of action of ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate is not fully understood. However, it has been suggested that ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate exhibits its biological activities by binding to specific targets, such as enzymes or receptors, and modulating their activity. For example, ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the expression of inflammatory mediators. In vivo studies have shown that ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate can reduce inflammation and pain in animal models of inflammation. ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
Ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate has several advantages for lab experiments, such as its high purity and stability. However, ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate also has some limitations, such as its low solubility in water and some organic solvents. This can make it challenging to work with ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate in certain experiments.
将来の方向性
There are several future directions related to ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate. One direction is to further investigate its potential as a drug candidate for the treatment of Alzheimer's disease. Another direction is to explore its potential as a chiral auxiliary in asymmetric synthesis. Additionally, it would be interesting to investigate the potential of ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate as a building block for the synthesis of new metal-organic frameworks. Finally, further studies are needed to fully understand the mechanism of action of ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate and its potential applications in various fields.
In conclusion, ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate has been synthesized using different methods and has been studied for its potential applications in medicinal chemistry, organic synthesis, and material science. ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate exhibits its biological activities by binding to specific targets and modulating their activity. ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate has several advantages for lab experiments, but also has some limitations. There are several future directions related to ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate, including its potential as a drug candidate for the treatment of Alzheimer's disease and its potential as a building block for the synthesis of new metal-organic frameworks.
合成法
Ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate can be synthesized using different methods, such as the reaction of 2-methylbenzylamine with thionyl chloride, followed by the reaction with piperidine-3-carboxylic acid ethyl ester and 2-thiophenesulfonyl chloride. Another method involves the reaction of 2-methylbenzylamine with piperidine-3-carboxylic acid ethyl ester, followed by the reaction with 2-thiophenesulfonyl chloride. Both methods yield ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate as a white crystalline powder.
科学的研究の応用
Ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease. In organic synthesis, ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate has been used as a chiral auxiliary in asymmetric synthesis. In material science, ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate has been used as a building block for the synthesis of metal-organic frameworks.
特性
IUPAC Name |
ethyl 3-[(2-methylphenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S2/c1-3-25-19(22)20(14-17-9-5-4-8-16(17)2)11-7-12-21(15-20)27(23,24)18-10-6-13-26-18/h4-6,8-10,13H,3,7,11-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSXRDNYFZAGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)S(=O)(=O)C2=CC=CS2)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-cyclopropyl-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6012005.png)
![N-(2-fluorophenyl)-3-[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6012006.png)
![(1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-2-piperidinyl)methanol](/img/structure/B6012013.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B6012019.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6012027.png)
![(2E)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide](/img/structure/B6012035.png)
![2-(tetrahydro-2-furanylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6012054.png)
![2-isopropyl-5-{[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6012055.png)


![N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide](/img/structure/B6012073.png)
![N-(tert-butyl)-5-chloro-2-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6012074.png)

![1-(2,3-difluorobenzyl)-3-hydroxy-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6012085.png)